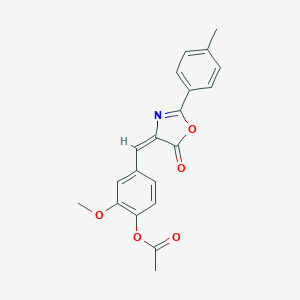
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione, also known as curcumin, is a natural compound found in the turmeric plant. It has been used for centuries as a traditional medicine in Ayurvedic and Chinese medicine. Curcumin has been studied extensively for its potential therapeutic properties and has shown promising results in numerous scientific studies.
作用机制
The mechanism of action of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione is not fully understood, but it has been shown to modulate a variety of molecular targets. It has been shown to inhibit the activity of several enzymes involved in inflammation and to reduce the production of pro-inflammatory cytokines. Curcumin has also been shown to induce apoptosis in cancer cells and to inhibit the growth and metastasis of tumors.
Biochemical and Physiological Effects:
Curcumin has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, to modulate the immune system, and to improve cardiovascular health. Curcumin has also been shown to improve cognitive function and to reduce the risk of developing neurodegenerative diseases.
实验室实验的优点和局限性
Curcumin has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also safe and non-toxic. However, 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione has some limitations in lab experiments. It is poorly soluble in water, which can make it difficult to administer in some experiments. It is also subject to rapid metabolism and elimination, which can limit its effectiveness in some experiments.
未来方向
There are many potential future directions for research on 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione. One area of research is the development of new formulations of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione that are more soluble and bioavailable. Another area of research is the identification of new molecular targets for 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione in humans. Finally, there is a need for more research on the potential use of 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione in combination with other therapies for the treatment of various diseases.
合成方法
Curcumin can be extracted from the turmeric plant or can be synthesized in the laboratory. The most common method for synthesizing 1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione involves the condensation of acetylacetone with two equivalents of phenylhydrazine in the presence of a base.
科学研究应用
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
产品名称 |
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
1,3-diphenyl-2-(phenylhydrazinylidene)propane-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20(16-10-4-1-5-11-16)19(21(25)17-12-6-2-7-13-17)23-22-18-14-8-3-9-15-18/h1-15,22H |
InChI 键 |
VDXHWPFTLGPVEY-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)
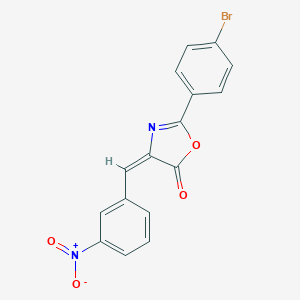
![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
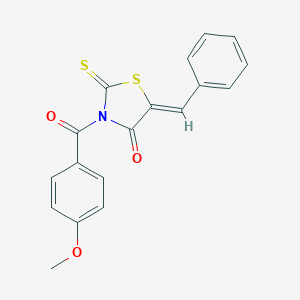
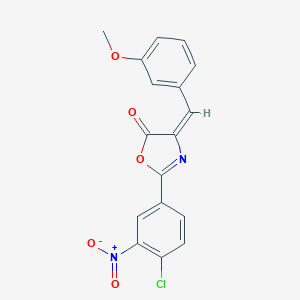
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
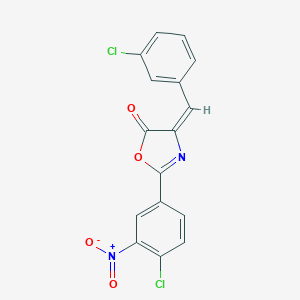
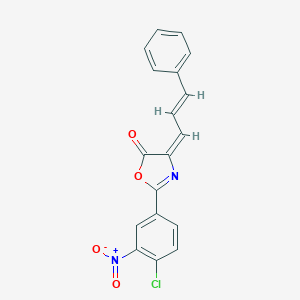
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
